molecular formula C15H15BrN2O2 B1446124 3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide CAS No. 1706453-44-2

3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide

Cat. No.: B1446124
CAS No.: 1706453-44-2
M. Wt: 335.2 g/mol
InChI Key: UZGHXRWZRWRIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide is an organic compound with the molecular formula C15H15BrN2O2 It is a derivative of benzohydrazide, featuring a bromine atom and a 2-methylbenzyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide typically involves the following steps:

    O-Alkylation: The 2-methylbenzyl group is introduced via an O-alkylation reaction. This involves the reaction of the hydroxyl group on the benzene ring with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3).

    Hydrazide Formation: The final step involves the formation of the hydrazide group by reacting the intermediate product with hydrazine hydrate (N2H4·H2O) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydrazide group play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Additionally, the 2-methylbenzyl group may enhance its lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-((4-methylbenzyl)oxy)benzohydrazide
  • 3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide
  • 3-Bromo-4-((2-methoxybenzyl)oxy)benzohydrazide

Uniqueness

3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and physical properties. This group influences the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-4-[(2-methylphenyl)methoxy]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-10-4-2-3-5-12(10)9-20-14-7-6-11(8-13(14)16)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGHXRWZRWRIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide
Reactant of Route 3
3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-((2-methylbenzyl)oxy)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.